molecular formula C17H19ClN2O B1525131 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride CAS No. 1236254-63-9

2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride

Cat. No. B1525131
M. Wt: 302.8 g/mol
InChI Key: MMWSZKFFQMOFQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not explicitly mentioned in the search results .

Scientific Research Applications

Antimicrobial Activities

Several studies have explored the antimicrobial potential of indole derivatives. For instance, the synthesis of indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives has been investigated for their promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. These compounds were synthesized using 2-arylhydrazononitriles as key synthons (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Similarly, Schiff bases derived from tryptophan have shown remarkable antimicrobial activity, highlighting the potential of indole derivatives in combating microbial infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Corrosion Inhibition

Indole derivatives have also been studied for their corrosion inhibition properties. For example, Schiff bases derived from L-Tryptophan on stainless steel surfaces have demonstrated good inhibition efficiency against corrosion in an acidic environment. This finding suggests the potential of these compounds in protecting metal surfaces from corrosion (Vikneshvaran & Velmathi, 2017).

Pharmaceutical Intermediates

The synthesis of compounds with structural similarities to 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride has been explored for their potential in pharmaceutical applications. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity has been reported. This compound is used as a chiral intermediate in the synthesis of antidepressant drugs, indicating the significance of such compounds in pharmaceutical synthesis (Choi et al., 2010).

Future Directions

The future directions of “2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c18-15(12-13-6-2-1-3-7-13)17(20)19-11-10-14-8-4-5-9-16(14)19;/h1-9,15H,10-12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWSZKFFQMOFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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